tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bromomethyl group at position 2 and a hydroxyl group at position 3, with both stereocenters in the (S)-configuration. The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as kinase inhibitors and spirocyclic compounds. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for functionalization .
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
ZWNOAAFQENODPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Protection of the Hydroxyl Group: The hydroxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to form alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out under mild conditions to prevent decomposition.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.
Scientific Research Applications
tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as organogels and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-2-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine/Piperidine Scaffolds
Key Observations:
- Ring Size : Pyrrolidine (5-membered) derivatives (e.g., target compound) exhibit higher ring strain and reactivity compared to piperidine (6-membered) analogs like in .
- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with (2S,3R) in ’s compound, which may lead to divergent biological activities .
- Substituent Effects : Bromomethyl groups (target compound, ) are superior leaving groups compared to silyl-protected hydroxymethyl groups (), enabling faster alkylation or cross-coupling reactions.
Functional Group Comparisons
Bromomethyl vs. Hydroxymethyl:
- Reactivity : Bromomethyl (target compound, ) facilitates SN2 reactions, whereas hydroxymethyl derivatives (e.g., ) require activation (e.g., mesylation) for substitution .
- Stability : Bromomethyl groups are moisture-sensitive, necessitating anhydrous handling, unlike hydroxymethyl groups.
Protecting Groups:
- tert-Butyl Carbamate (Boc) : Widely used in the target compound and due to its stability under basic conditions and ease of removal with acids.
- Benzyl Esters (): Less stable than Boc groups but removable via hydrogenolysis, offering orthogonal protection strategies .
Physicochemical Properties
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